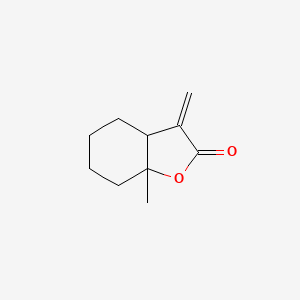

7a-Methyl-3-methylenehexahydrobenzofuran-2-one

Description

7a-Methyl-3-methylenehexahydrobenzofuran-2-one is a bicyclic lactone characterized by a benzofuran-2-one core fused with a hexahydro structure. Key structural features include a methyl group at the 7a position and a methylene group at the 3-position. This compound belongs to a broader class of sesquiterpene lactones, which are known for their diverse biological activities and synthetic utility. Its stereochemistry and substitution pattern influence its physical properties (e.g., solubility, melting point) and reactivity (e.g., susceptibility to nucleophilic attack at the lactone carbonyl) .

Properties

CAS No. |

342617-21-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3 |

InChI Key |

CPAWXRWDKTWXJD-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1C(=C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one

General Synthetic Strategy

The synthesis of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one commonly involves the cyclization of precursors containing both furan and cyclohexane moieties. Typically, the starting materials are substituted aldehydes, ketones, or cyclohexanol derivatives that can be transformed into lactone structures via intramolecular cyclization. The methylene group at position 3 is introduced either through olefination or C–H insertion reactions.

Key Synthetic Routes

Cyclization via Diazo Compound and Rhodium-Catalyzed C–H Insertion

One efficient method involves the use of a diazo precursor derived from cyclohexyl phosphonate esters, which undergoes Rhodium(II)-catalyzed C–H insertion to form the hexahydrobenzofuranone core. Subsequent olefination with paraformaldehyde introduces the methylene group at position 3.

-

- Starting material: (1RS,2SR)-2-(tert-butyl)cyclohexyl 2-diazo-2-diethoxyphosphorylacetate

- Catalyst: Rh2(oct)4 (Rhodium(II) octanoate)

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

- Base: Potassium tert-butoxide

- Electrophile: Paraformaldehyde

- Temperature: Ambient to mild heating

- Purification: Column chromatography (hexane:ethyl acetate)

-

- Product: 7a-Methyl-3-methylenehexahydrobenzofuran-2-one as a white solid

- Yield: Approximately 90%

- Physical properties: Melting point 57–60 °C; Rf 0.49 (4:1 hexane:ethyl acetate)

-

- IR (thin film): 2944, 2866, 1762 cm⁻¹ (indicative of lactone carbonyl)

- ¹H NMR (CDCl3, 400 MHz): Signals at 5.49 ppm (d, J=0.8 Hz) and 6.05 ppm (d, J=0.8 Hz) corresponding to the methylene protons

- HRMS (ESI+): m/z 209.1538 (MH+), matching the molecular formula C13H21O2

This method is highlighted in recent synthetic protocols for γ-butyrolactone natural products, demonstrating high selectivity and efficiency in constructing the hexahydrobenzofuranone skeleton with the methylene substituent.

Cyclization of Hydroxycyclohexanone Derivatives Under Acidic or Basic Catalysis

Another approach involves the intramolecular cyclization of hydroxy-substituted cyclohexanones or aldehydes under acidic or basic conditions to form the lactone ring:

- Starting Materials: Simple aldehydes or ketones with appropriate substitution to enable ring closure.

- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., potassium tert-butoxide).

- Techniques: Microwave-assisted synthesis has been reported to improve reaction rates and yields.

- Reaction Conditions: Solvent choice varies; common solvents include toluene or dichloromethane.

- Yields and Purity: Variable depending on conditions; optimization is required for scale-up.

This method leverages classical lactonization chemistry but may require further functionalization steps to install the methylene group at position 3.

Summary of Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H14O2 | |

| Molecular Weight | 166.22 g/mol | |

| LogP (octanol/water) | 2.048 | Moderate hydrophobicity |

| Melting Point | 57–60 °C (from synthesis) | Indicates crystalline solid |

| Boiling Point | ~548.66 K (approximate) | High boiling point due to ring structure |

| Density | Not available |

These properties influence the choice of solvents and reaction conditions in synthesis and purification.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

- Strong absorption near 1760 cm⁻¹ corresponding to the lactone carbonyl stretch.

- C–H stretching bands near 2940 and 2860 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

- Molecular ion peaks consistent with the expected molecular formula, confirming the molecular weight and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

7a-Methyl-3-methylenehexahydrobenzofuran-2-one has been investigated as a candidate for drug development due to its biological activity. Research indicates that it may exhibit antimicrobial properties, making it a potential agent in treating infections caused by resistant strains of bacteria and fungi .

2. Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these strains was determined using standard microbiological techniques, indicating its potential as an antibacterial agent .

3. Antifungal Properties

In addition to its antibacterial effects, 7a-Methyl-3-methylenehexahydrobenzofuran-2-one has shown antifungal activity, making it relevant in the development of treatments for fungal infections. Its efficacy was assessed through minimum fungicidal concentration (MFC) tests against several fungal strains .

Agricultural Applications

1. Agricultural Chemicals

The compound is under investigation for its potential use in agricultural chemicals, particularly as a natural pesticide or fungicide. Its biological activity suggests it could help in managing crop diseases without the adverse effects associated with synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one against common pathogens. The results indicated that the compound effectively inhibited the growth of several bacterial strains at low concentrations, supporting its use in pharmaceutical formulations aimed at combating resistant infections.

Case Study 2: Application in Crop Protection

Another research project explored the use of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one as a bio-pesticide. Field trials demonstrated that crops treated with formulations containing this compound exhibited significantly reduced levels of fungal infections compared to untreated controls, highlighting its potential in sustainable agriculture .

Mechanism of Action

The mechanism of action of 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Notes

Data Limitations : Quantitative comparisons (e.g., spectroscopic data, bioactivity) are hindered by incomplete evidence. Further experimental studies are required.

Structural Diversity: Minor substituent changes (e.g., methyl vs. hydroxyl) drastically alter physicochemical and biological profiles, emphasizing the need for precision in synthetic design.

Stereochemical Considerations : Unspecified stereochemistry in the target compound’s literature entry complicates direct comparisons with stereospecific analogs .

Biological Activity

7a-Methyl-3-methylenehexahydrobenzofuran-2-one (CAS No. 67498-53-7) is a chemical compound with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol. It is part of the benzofuran family and has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a unique structure characterized by a methylidene group and a tetrahydrobenzofuran core, contributing to its distinct chemical and biological properties. The InChI key for this compound is CPAWXRWDKTWXJD-UHFFFAOYSA-N, which can be used for database searches.

| Property | Value |

|---|---|

| CAS No. | 67498-53-7 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 7a-Methyl-3-methylenehexahydrobenzofuran-2-one |

| InChI Key | CPAWXRWDKTWXJD-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that 7a-Methyl-3-methylenehexahydrobenzofuran-2-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an ability to inhibit growth at specific concentrations. For instance, the compound showed varying lethal concentrations (LC50) against different microorganisms, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The interaction with cellular receptors and enzymes appears to play a crucial role in its anticancer activity.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability compared to controls, highlighting its potential as a therapeutic agent in cancer treatment.

The mechanism by which 7a-Methyl-3-methylenehexahydrobenzofuran-2-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, including enzymes involved in metabolic pathways and receptors that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 7a-Methyl-3-methylenehexahydrobenzofuran-2-one, it is useful to compare it with related compounds within the benzofuran class.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 7a-Methyl-3-methylenehexahydrobenzofuran-2-one | High | Moderate |

| 7a-Methyl-3-methylenehexahydro-1-benzofuran-2-one | Moderate | Low |

This table illustrates that while 7a-Methyl-3-methylenehexahydrobenzofuran-2-one shows high antimicrobial activity, its anticancer properties are moderate when compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.